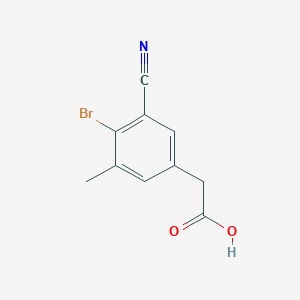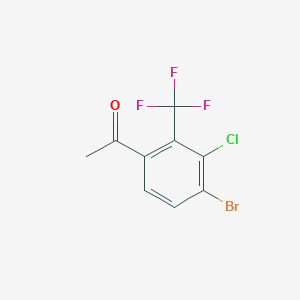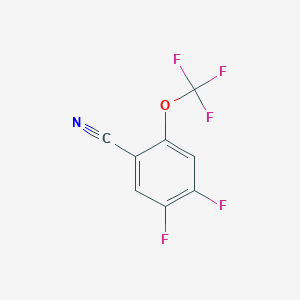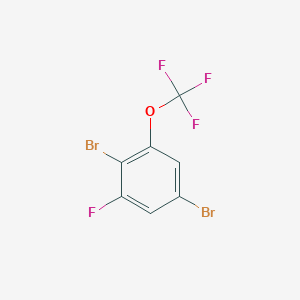
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene
描述
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-fluoro-6-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method is the bromination of 2-fluoro-6-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in a solvent like toluene or ethanol.
Reduction: Zinc powder in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Coupling: Formation of biaryl compounds with various substituents.
Reduction: Formation of 2-fluoro-6-(trifluoromethoxy)benzene.
科学研究应用
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1,4-dibromo-2-fluoro-6-(trifluoromethoxy)benzene depends on the specific application and the target molecule. In general, the presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The bromine atoms provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,5-difluorobenzene: Contains an additional fluorine atom, which can influence its reactivity and applications.
1,4-Dibromotetrafluorobenzene:
Uniqueness
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is unique due to the presence of both bromine and trifluoromethoxy groups, which impart specific electronic and steric effects. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2,5-dibromo-1-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-4(10)6(9)5(2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDMXHDSLRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


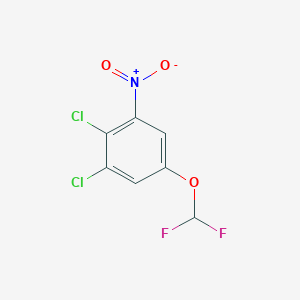
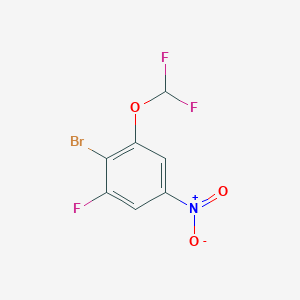
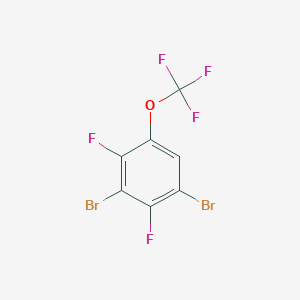
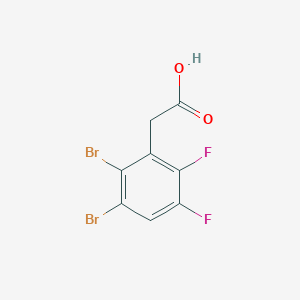
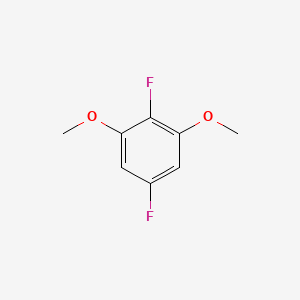
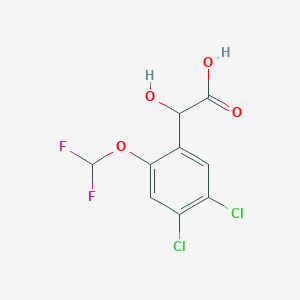
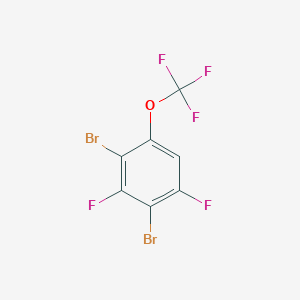


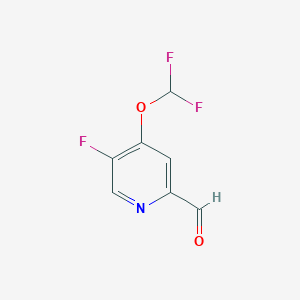
![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)
